molecular formula C20H36O2 B120009 (Z,Z)-5,11-Eicosadienoic Acid CAS No. 70363-48-3

(Z,Z)-5,11-Eicosadienoic Acid

Cat. No. B120009
CAS RN: 70363-48-3
M. Wt: 308.5 g/mol
InChI Key: RCYNQXHBZULXMM-GJWNNSPJSA-N
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Description

Molecular Structure Analysis

The molecular structure of fatty acids like eicosadienoic acid typically includes a carboxylic acid group (-COOH) attached to a long aliphatic chain, which can be either saturated or unsaturated . The “(Z,Z)” notation indicates the configuration of the double bonds, but without more specific information, it’s difficult to provide a detailed structural analysis .


Chemical Reactions Analysis

Fatty acids can undergo various chemical reactions, including oxidation and esterification . Oxidation can produce a variety of compounds, including hydroperoxides, alcohols, aldehydes, and ketones . Esterification, on the other hand, is commonly used to produce fats and oils .


Physical And Chemical Properties Analysis

Fatty acids have both hydrophilic (carboxylic acid group) and hydrophobic (aliphatic chain) regions, which allow them to interact with both polar and non-polar substances . They tend to be oily liquids or waxy solids at room temperature .

Scientific Research Applications

1. Topoisomerase I Inhibitory Activity

(Z,Z)-5,11-Eicosadienoic acid has been identified as a potent inhibitor of human topoisomerase I, an enzyme crucial for DNA replication and transcription. This finding suggests potential applications in cancer research and treatment. The synthesis approach developed for this compound demonstrates high yields and selectivity, making it a viable candidate for further pharmacological studies (D’yakonov et al., 2013).

2. Modulation of Inflammatory Responses

Research indicates that eicosadienoic acid can significantly influence inflammatory processes. It modulates the production of pro-inflammatory mediators in murine macrophages, impacting nitric oxide, prostaglandin E2, and tumor necrotic factor-α production. This suggests its potential role in regulating inflammatory responses and its use in studying inflammatory diseases (Huang et al., 2011).

3. Synthesis of Natural Products

The compound is relevant to the synthesis of demospongic acids and related natural products. A flexible and efficient synthesis method for (Z,Z)-5,11-Eicosadienoic acid has been developed, which is crucial for the study of these natural products and their potential therapeutic applications (Adrian & Stark, 2016).

4. Anticancer Activity

Certain conjugates of polyhydroxysteroids with long-chain fatty acids, including (Z,Z)-5,11-Eicosadienoic acid, have been isolated from marine organisms and shown to possess significant anticancer activities. These findings open new avenues for cancer therapy research, particularly in natural product pharmacology (Malyarenko et al., 2020).

5. Anti-Inflammatory and Pheromone Synthesis

(Z,Z)-5,11-Eicosadienoic acid plays a role in anti-inflammatory mechanisms and in the biosynthesis of pheromones in certain moth species. This dual role underscores its significance in both medical and ecological research contexts (Bassaganya-Riera et al., 2002; Zhao et al., 2004).

Future Directions

Research on fatty acids is ongoing and spans a wide range of fields, from biochemistry to food science to medicine . Future research might focus on elucidating the specific roles of lesser-known fatty acids, developing efficient synthesis methods, and exploring potential applications .

properties

IUPAC Name

(5Z,11Z)-icosa-5,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYNQXHBZULXMM-GJWNNSPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548392
Record name (5Z,11Z)-Icosa-5,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,Z)-5,11-Eicosadienoic Acid

CAS RN

70363-48-3
Record name 5,11-Eicosadienoic acid, (5Z,11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070363483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,11Z)-Icosa-5,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-EICOSADIENOIC ACID, (5Z,11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH136AJ4US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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